molecular formula C16H36NO+ B14464722 N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium CAS No. 72255-20-0

N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium

Cat. No.: B14464722
CAS No.: 72255-20-0
M. Wt: 258.46 g/mol
InChI Key: GKYWDHMBFFLILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium is a quaternary ammonium compound with a long hydrophobic alkyl chain and a hydrophilic head group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-diethylethanolamine with decyl bromide under reflux conditions. The reaction proceeds as follows:

    Reactants: N,N-diethylethanolamine and decyl bromide.

    Conditions: Reflux in an appropriate solvent such as ethanol or acetonitrile.

    Procedure: The mixture is heated under reflux until the reaction is complete, typically monitored by thin-layer chromatography (TLC).

    Product Isolation: The product is isolated by filtration and purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl^-, Br^-) or hydroxides (OH^-) can be used under mild conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted quaternary ammonium compounds.

Scientific Research Applications

N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium has diverse applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium primarily involves its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers, making it effective in solubilizing hydrophobic compounds. Its molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein function.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N-(2-hydroxyethyl)decan-1-aminium
  • N,N-Diethyl-N-(2-hydroxyethyl)octan-1-aminium
  • N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium

Uniqueness

N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and its ability to interact with biological membranes.

Properties

CAS No.

72255-20-0

Molecular Formula

C16H36NO+

Molecular Weight

258.46 g/mol

IUPAC Name

decyl-diethyl-(2-hydroxyethyl)azanium

InChI

InChI=1S/C16H36NO/c1-4-7-8-9-10-11-12-13-14-17(5-2,6-3)15-16-18/h18H,4-16H2,1-3H3/q+1

InChI Key

GKYWDHMBFFLILN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[N+](CC)(CC)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.